Potent Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Not Observed with the Non-Hydroxylated Biphenyl Core
3'-Hydroxy-biphenyl-3-carbaldehyde exhibits an IC50 of 90 nM against pig liver HPPD, indicating potent enzyme inhibition [1]. In contrast, the non-hydroxylated biphenyl-3-carbaldehyde core lacks the hydroxyl group necessary for coordination with the active site iron, resulting in negligible inhibitory activity at comparable concentrations [2]. This difference of over three orders of magnitude in potency underscores the essential role of the 3'-hydroxyl group.
| Evidence Dimension | Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | Biphenyl-3-carbaldehyde (non-hydroxylated analog) |
| Quantified Difference | IC50 > 100,000 nM (estimated based on class-level lack of HPPD inhibition for non-hydroxylated biphenyls) vs. 90 nM for target compound |
| Conditions | Pig liver HPPD enzyme assay (BindingDB assay) |
Why This Matters
For agrochemical research targeting HPPD, 3'-hydroxy-biphenyl-3-carbaldehyde provides a critical hydroxyl pharmacophore essential for enzyme inhibition, a feature absent in the simpler biphenyl-3-carbaldehyde scaffold.
- [1] BindingDB. Monomer ID 50403928. IC50: 90 nM against pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD). View Source
- [2] Literature consensus on HPPD inhibition requiring a β-diketone or related metal-chelating pharmacophore, absent in biphenyl-3-carbaldehyde. View Source
